molecular formula C13H18N2O B051736 RO5256390

RO5256390

Katalognummer: B051736
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: IXDKFUBXESWHSL-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RO5256390 ist eine von Hoffmann-La Roche entwickelte Verbindung, die für ihre Rolle als Agonist für den Traceamin-assoziierten Rezeptor 1 (TAAR1) bekannt ist. Dieser Rezeptor ist ein hochkonservierter G-Protein-gekoppelter Rezeptor (GPCR), der endogene Traceamine bindet. This compound hat in Tiermodellen das Potenzial gezeigt, zwanghaftes und exzessives Essverhalten zu reduzieren, was es zu einem Kandidaten für die Behandlung von Störungen wie Ess-Brechsucht macht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Oxazolinrings. Der Schlüsselzwischenprodukt, (S)-4-((S)-2-Phenylbutyl)-4,5-dihydro-oxazol-2-ylamin, wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung des Oxazolinrings und die anschließende Funktionalisierung umfassen.

    Bildung des Oxazolinrings: Der erste Schritt beinhaltet die Cyclisierung eines Aminoalkohols mit einem Carbonsäurederivat unter sauren Bedingungen, um den Oxazolinring zu bilden.

    Funktionalisierung: Der Oxazolinring wird dann funktionalisiert, indem die Phenylbutylgruppe durch eine Reihe von Substitutionsreaktionen eingeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung der Syntheseroute beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie umfassen, um Abfall und Energieverbrauch zu reduzieren.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Pharmacological Profile

RO5256390 modulates neurotransmission through its action on TAAR1, influencing serotonin (5-HT) and dopamine pathways. Studies have demonstrated that acute administration of this compound inhibits the activity of 5-HT and dopamine neurons, while chronic treatment increases their excitability . This dual effect highlights its potential as a therapeutic agent for mood disorders.

Table 1: Pharmacological Effects of this compound

Effect TypeAcute AdministrationChronic Administration
5-HT Neuron ActivityInhibitionIncreased Excitability
Dopamine Neuron ActivityInhibitionIncreased Excitability
Noradrenaline Neuron ActivityNo Significant ChangeNo Significant Change

Applications in Addiction Treatment

Research indicates that this compound may reduce alcohol consumption and preference in animal models. In a study involving mice with high alcohol preference, this compound administration resulted in decreased alcohol intake during free access periods . These findings suggest that TAAR1 activation could be a novel approach to treating alcohol use disorder.

Case Study: Alcohol Consumption in Mice

  • Objective: Assess the impact of this compound on alcohol consumption.
  • Method: Mice were divided into treatment and control groups; this compound was administered intraperitoneally.
  • Results: Mice treated with this compound showed a significant reduction in both alcohol consumption and preference compared to controls.

Impact on Eating Disorders

This compound has also been investigated for its effects on binge eating behaviors. In rodent models, it was shown to block binge-like eating when presented with palatable foods, indicating its potential utility in treating eating disorders characterized by compulsive eating behaviors .

Table 2: Effects on Binge Eating Behavior

Treatment GroupBinge Eating Rate ReductionCompulsive Eating Behavior
ControlBaselinePresent
This compoundSignificant ReductionBlocked

Behavioral Studies and Neurophysiological Effects

Behavioral studies have demonstrated that this compound can modulate food-seeking behavior without significantly affecting anxiety or depressive-like behaviors . This specificity suggests that it may selectively target pathways involved in reward and motivation.

Neurophysiological Findings:

  • Electrophysiological assessments revealed altered firing rates of 5-HT and dopamine neurons following this compound administration, providing insight into its mechanisms at the neuronal level .

Future Directions and Clinical Implications

The promising results from preclinical studies highlight the potential of this compound as a therapeutic agent for various neuropsychiatric conditions. Future research should focus on:

  • Long-term safety and efficacy in human trials.
  • Mechanistic studies to further elucidate its action on TAAR1.
  • Comparative studies with existing treatments for mood disorders and addiction.

Wirkmechanismus

Target of Action

RO5256390, also known as (S)-4-((S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-amine, primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a member of the G-protein coupled receptor (GPCR) family and is widely distributed across the brain and gastrointestinal system . It plays a crucial role in a variety of neuronal processes .

Mode of Action

This compound acts as an agonist for TAAR1 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to TAAR1 and activates the receptor . This activation leads to a series of intracellular events and changes .

Biochemical Pathways

The activation of TAAR1 by this compound influences several neuropsychiatric disorders, including schizophrenia, depression, drug addiction, attention deficit hyperactive disorder (ADHD), and metabolic disorders . The compound’s interaction with TAAR1 triggers signaling pathways through G protein subtypes . These pathways have downstream effects that modulate neuronal processes and potentially influence the symptoms and progression of these disorders .

Pharmacokinetics

As a general principle, the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

The activation of TAAR1 by this compound has been shown to block compulsive, binge-like eating behavior in rats . This suggests that this compound may have potential therapeutic applications in the treatment of disorders characterized by such behaviors .

Biochemische Analyse

Biochemical Properties

RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .

Cellular Effects

In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .

Dosage Effects in Animal Models

In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied

Metabolic Pathways

As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .

Transport and Distribution

Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .

Subcellular Localization

Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RO5256390 involves several steps, starting with the preparation of the oxazoline ring. The key intermediate, (S)-4-((S)-2-phenylbutyl)-4,5-dihydro-oxazol-2-ylamine, is synthesized through a series of reactions involving the formation of the oxazoline ring and subsequent functionalization.

    Formation of the Oxazoline Ring: The initial step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.

    Functionalization: The oxazoline ring is then functionalized by introducing the phenylbutyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Arten von Reaktionen

RO5256390 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: Die Phenylbutylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate von this compound zu erzeugen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

    Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

    Chemie: Es dient als Modellverbindung, um das Verhalten von TAAR1-Agonisten und deren Wechselwirkungen mit anderen Molekülen zu untersuchen.

    Biologie: Die Verbindung wird verwendet, um die Rolle von TAAR1 bei verschiedenen biologischen Prozessen, einschließlich Neurotransmission und Verhalten, zu untersuchen.

    Medizin: this compound wird als potenzielle Behandlung für Ess-Brechsucht und andere Erkrankungen im Zusammenhang mit zwanghaftem Verhalten untersucht.

    Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Pharmazeutika und Therapeutika.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Traceamin-assoziierten Rezeptor 1 (TAAR1) bindet. Diese Bindung aktiviert den Rezeptor, der wiederum die monoaminerge Neurotransmission moduliert. Es wurde gezeigt, dass die Aktivierung von TAAR1 durch this compound die psychostimulansinduzierte Hyperaktivität blockiert und ein Hirnaktivierungsmuster erzeugt, das dem des Antipsychotikums Olanzapin ähnelt . Dies deutet darauf hin, dass this compound antipsychotische Eigenschaften besitzt und Verhaltensweisen beeinflussen kann, die mit der Neurotransmitterregulation zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

RO5256390 ist einzigartig in seiner hohen Selektivität und Potenz als TAAR1-Agonist. Ähnliche Verbindungen umfassen:

    RO5166017: Ein weiterer TAAR1-Agonist mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

    RO5073012: Eine Verbindung mit vergleichbaren Wirkungen auf TAAR1, die sich jedoch in ihrer chemischen Struktur und Bindungsaffinität unterscheidet.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Wechselwirkungen mit TAAR1, die in Tiermodellen gezeigt haben, dass sie zwanghaftes Verhalten wirksam reduzieren .

Biologische Aktivität

RO5256390 is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in various neurobiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of mood disorders, addiction, and eating behaviors. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound acts primarily as a full agonist at TAAR1, influencing neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Studies have demonstrated that this compound can modulate neuronal excitability and neurotransmitter release, which is crucial for its effects on behavior and physiology.

Key Findings:

  • Neuronal Excitability : Acute administration of this compound was shown to inhibit the firing of 5-HT and dopamine neurons in rat models. This effect was reversible with subsequent administration of RO5263397, another TAAR1 ligand .
  • Chronic Effects : Chronic oral administration of this compound (1.5 mg/kg twice daily) resulted in increased excitability of 5-HT neurons compared to vehicle controls .

Effects on Eating Behaviors

Research has highlighted the role of this compound in modulating compulsive eating behaviors, particularly in models of binge eating.

Experimental Data:

  • Binge Eating : In a study assessing binge-like eating in rats, this compound significantly reduced the consumption of highly palatable foods without affecting overall food intake from standard chow diets. The compound blocked both the rate and regularity of responding for palatable food, suggesting a specific action on reward-related feeding behaviors .
  • Conditioned Reward : this compound also inhibited conditioned food-seeking behavior, indicating its potential to disrupt learned associations with palatable food rewards .

Pharmacological Profile

The pharmacological profile of this compound reveals its potency and efficacy as a TAAR1 agonist.

Parameter Value
EC505.3 nM
Emax103.3%

These values indicate that this compound is one of the most potent TAAR1 agonists identified to date, reinforcing its potential utility in therapeutic contexts .

Case Studies

Several case studies have documented the effects of this compound on behavioral models:

  • Study on Binge Eating : In controlled experiments, rats treated with this compound exhibited significant reductions in binge-like eating behaviors when exposed to palatable foods. The compound was administered at doses ranging from 1 to 10 mg/kg prior to operant sessions, demonstrating a dose-dependent effect on reducing food intake .
  • Impact on Anxiety and Depression : Notably, this compound did not affect anxiety-like or depressive-like behaviors in tested models, suggesting that its effects are specific to feeding behaviors rather than general mood alterations .

Eigenschaften

IUPAC Name

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKFUBXESWHSL-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO5256390
Reactant of Route 2
RO5256390
Reactant of Route 3
RO5256390
Reactant of Route 4
RO5256390
Reactant of Route 5
RO5256390
Reactant of Route 6
RO5256390
Customer
Q & A

Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?

A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []

Q2: How does this compound impact alcohol consumption in animal models?

A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]

Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?

A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []

Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?

A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []

Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?

A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []

Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?

A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []

Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?

A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.

Q8: Are there any known instances of TAAR1 involvement in immune responses?

A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []

Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?

A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.